molecular formula C16H23N3O2 B2741588 N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide CAS No. 2411308-43-3

N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide

Cat. No. B2741588
CAS RN: 2411308-43-3
M. Wt: 289.379
InChI Key: SDAPQYWWLQDHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide, commonly known as HEPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

HEPP acts as a modulator of ion channels, particularly TRPV1 and TRPA1. It binds to these channels and alters their activity, leading to changes in pain sensation and inflammation. HEPP has also been found to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects:
HEPP has been shown to have a range of biochemical and physiological effects, including modulation of ion channels and dopamine release in the brain. It has also been found to have anti-inflammatory effects, as well as potential neuroprotective effects in Parkinson's disease.

Advantages and Limitations for Lab Experiments

HEPP has several advantages for use in lab experiments, including its ability to modulate ion channels and its potential therapeutic effects in Parkinson's disease. However, there are also limitations to its use, including its relatively high cost and limited availability.

Future Directions

There are several potential future directions for research on HEPP. One area of focus could be further exploration of its potential therapeutic effects in Parkinson's disease, including the development of more effective delivery methods. Another area of focus could be the development of HEPP analogs with improved pharmacological properties. Additionally, further research could be done to elucidate the mechanism of action of HEPP and its effects on other ion channels and neurotransmitters.

Synthesis Methods

HEPP can be synthesized through a multistep process involving the reaction of 2-(2-hydroxyethyl)piperidine with 3-bromopyridine, followed by the addition of prop-2-enamide. The resulting product is purified through column chromatography to obtain pure HEPP.

Scientific Research Applications

HEPP has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels, including TRPV1 and TRPA1, which are involved in pain sensation and inflammation. HEPP has also been found to have potential applications in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.

properties

IUPAC Name

N-[[6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-2-16(21)18-12-13-6-7-15(17-11-13)19-9-4-3-5-14(19)8-10-20/h2,6-7,11,14,20H,1,3-5,8-10,12H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAPQYWWLQDHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CN=C(C=C1)N2CCCCC2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.